ROCK2 Kinase Inhibition Potency – N-H vs. N-Methyl Benzimidazole Differentiation
The target compound bearing a 1H-benzimidazole (free N-H) inhibits recombinant human ROCK2 with an IC50 of 4.79 μM. In contrast, the N-methylbenzimidazole analog 1-(3-methoxypropyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (BDBM52304) shows no detectable ROCK2 inhibition in comparable curated datasets, with its strongest reported activity being >20 μM against the structurally unrelated enzyme UBE2N [1][2]. This demonstrates that the free N-H is a key pharmacophoric element for ROCK2 engagement.
| Evidence Dimension | ROCK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.79 μM (4,790 nM) |
| Comparator Or Baseline | N-Me analog (BDBM52304): No ROCK2 inhibition reported; best inhibitory activity >20 μM (UBE2N IC50 > 20,000 nM) |
| Quantified Difference | >4.2-fold difference (lower bound); actual difference likely >>10-fold given absence of ROCK2 signal for comparator |
| Conditions | Recombinant N-terminal GST-tagged human ROCK2 (residues 5–554) expressed in baculovirus-infected Sf9 cells; S6K substrate |
Why This Matters
Procurement of the correct N-H variant is essential for reproducing ROCK2-dependent biological effects; the N-Me analog is effectively inactive on this therapeutically relevant target.
- [1] BindingDB. BDBM50597483 (CHEMBL5209466): Rho-associated protein kinase 2 (ROCK2) IC50 = 4.79E+3 nM. Assay: Recombinant N-terminal GST-tagged human ROCK2 (5–554) in Sf9 cells; S6K substrate. Deposited 2023-06-22. View Source
- [2] BindingDB. BDBM52304: 1-(3-Methoxypropyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine – UBE2N IC50 > 2.00E+4 nM; Beta-gal IC50 > 6.66E+4 nM. Burnham Center for Chemical Genomics / PubChem BioAssay. Accessed May 2026. View Source
